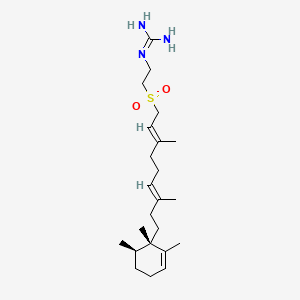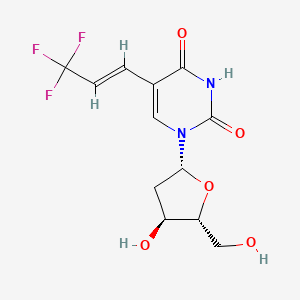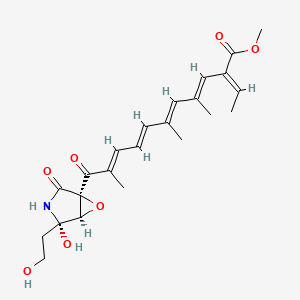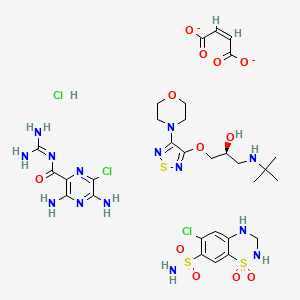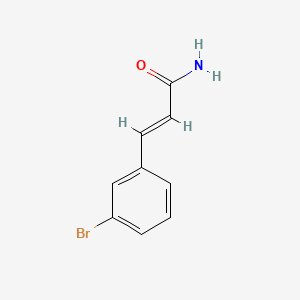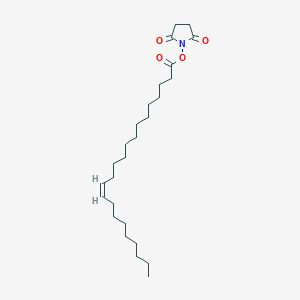
4'-Deoxymycaminosyltylonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Deoxymycaminosyltylonolide: is a complex organic compound with the molecular formula C31H51NO8 It is a derivative of tylonolide, which is a macrolide antibiotic This compound is characterized by the presence of a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group attached to the tylonolide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Deoxymycaminosyltylonolide involves multiple steps. The process typically starts with the preparation of the tylonolide core, followed by the attachment of the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 4'-Deoxymycaminosyltylonolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 4'-Deoxymycaminosyltylonolide is used as a model compound for studying macrolide antibiotics and their derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biology, this compound is studied for its potential antimicrobial properties. Researchers investigate its effects on various bacterial strains and its potential as a therapeutic agent.
Medicine: In medicine, this compound is explored for its potential use as an antibiotic. Its efficacy, safety, and pharmacokinetics are subjects of ongoing research.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of 4'-Deoxymycaminosyltylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the bacteriostatic or bactericidal effects. The molecular targets include the 50S subunit of the bacterial ribosome, where the compound binds and interferes with the elongation of the peptide chain.
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and efficacy.
Uniqueness: 4'-Deoxymycaminosyltylonolide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolides. Its unique glucopyranosyl group may also influence its interaction with bacterial targets and its overall efficacy as an antibiotic.
Properties
CAS No. |
80240-61-5 |
|---|---|
Molecular Formula |
C31H51NO9 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1 |
InChI Key |
GOYLWILZRUOCQE-FUZZWQSMSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Synonyms |
4'-deoxymycaminosyl tylonolide 4'-deoxymycaminosyltylonolide 5-O-(4-deoxymycaminosyl)tylonolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


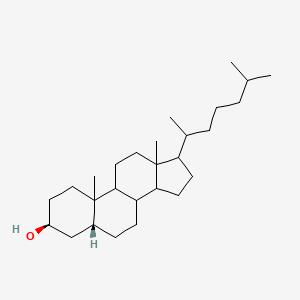

![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
